Estriol 3-Succinate

Vue d'ensemble

Description

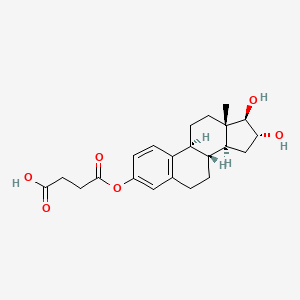

Estriol succinate, also known as estriol disuccinate or as estriol 16α,17β-di(hydrogen succinate), is a synthetic estrane steroid and a derivative of estriol . It is specifically the C16α and C17β disuccinate ester of estriol . The medication is provided both as estriol succinate and as estriol sodium succinate, the sodium salt .

Synthesis Analysis

The synthesis of estrogens occurs in the theca interna cells of the developing ova, and is accomplished through conversion of androstenedione from cholesterol . E2 can be converted to E1 and E3. E1 can be converted to E2 or E3 .

Molecular Structure Analysis

Estriol succinate is an estrogen ester, specifically, an ester of estriol, and acts as a prodrug of estriol in the body . It is described as a weak estrogen in comparison to estradiol valerate .

Chemical Reactions Analysis

Succinic acid and its ester have been considered as a renewable feedstock for chemical derivatives . A biotechnological production route for succinic acid has become of interest as a sustainable alternative to the chemical route .

Physical and Chemical Properties Analysis

Estriol succinate has a molecular formula of C26H32O9, an average mass of 488.527 Da, and a monoisotopic mass of 488.204620 Da . Its physical properties include a density of 1.4±0.1 g/cm3, a boiling point of 716.8±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.4 mmHg at 25°C .

Applications De Recherche Scientifique

Biomedical Importance and Clinical Applications

Estriol (E3) is recognized for its clinical relevance and biological significance as one of the three major human estrogens. Research has demonstrated Estriol's utility as a biomarker for disease screening, placental function testing, and as a novel drug for human use. Current investigations are exploring its potential as a diagnostic and therapeutic tool in various conditions, highlighting its evolving importance in the medical field (Falah, Torday, Quinney, & Haas, 2015).

Effects on Growth and Gene Expression in Cancer Cell Lines

Studies on the effects of Estriol on human breast cancer cell lines have shown that it can act as a potent estrogen, stimulating growth and gene expression in estrogen receptor alpha-positive breast cancer cell lines. This has implications for understanding Estriol's role in breast cancer therapy and suggests a need for caution in its use by breast cancer survivors (Diller, Schüler, Buchholz, Lattrich, Treeck, & Ortmann, 2014).

Therapeutic Benefits for Autoimmune Conditions

Estriol has been identified for its therapeutic effects in treating Th1-mediated autoimmune illnesses, including multiple sclerosis and rheumatoid arthritis. This underscores Estriol's potential in leveraging its immunomodulatory capabilities for managing autoimmune conditions, providing a promising avenue for research and therapy (Lommen & Mead, 2013).

Impact on Inflammatory Diseases and Immune Cell Recruitment

Research into Estriol's effects on immune cell recruitment and inflammation has shown protective outcomes in female mice from severe influenza, suggesting its broad therapeutic potential in infectious and noninfectious inflammatory diseases. This indicates Estriol's role in immunomodulatory mechanisms that decrease tissue inflammation, providing insights into its potential application in managing diseases characterized by aberrant inflammation (Vermillion, Ursin, Attreed, & Klein, 2018).

Role in Osteoporosis and Bone Health

Estriol has shown to prevent bone loss in osteoporotic conditions and postmenopausal women, although the mechanisms remain not fully understood. Studies on osteoblastic cell lines have demonstrated Estriol's ability to stimulate cell proliferation, suggesting its contribution to bone health maintenance and its potential in preventing bone loss (Luo & Liao, 2003).

Mécanisme D'action

The drug interacts with a target cell receptor. When the estrogen receptor has bound its ligand it can enter the nucleus of the target cell, and regulate gene transcription which leads to formation of messenger RNA . The mRNA interacts with ribosomes to produce specific proteins that express the effect of estriol upon the target cell .

Safety and Hazards

Estriol succinate is classified as Carcinogenicity, Category 1A, Reproductive toxicity, Category 1A, Specific target organ toxicity – Repeated exposure, Category 1, and Hazardous to the aquatic environment – Chronic Hazard, Category 1 . It may cause cancer, may damage fertility or the unborn child, and causes damage to organs (genital organs, blood, kidneys, urinary bladder) through prolonged or repeated exposure .

Orientations Futures

Estriol provides numerous clinical benefits, commanding the attention of researchers dating as far back as 1966 and continues to garner substantial consideration as a valuable and viable therapeutic agent . Some of the most common and effective treatments that employ estriol include: hot flashes, insomnia, skin enhancement, vaginal atrophy and reduced frequency of urinary tract infections . Most recently, estriol has shown the potential to treat individuals with Th1-mediated autoimmune illnesses, including multiple sclerosis and rheumatoid arthritis .

Analyse Biochimique

Biochemical Properties

Estriol 3-Succinate interacts with various enzymes, proteins, and other biomolecules. It is a hydroxylated metabolite of estradiol or estrone, distinguished by being 16-hydroxylated . It is the weakest of the three major estrogens with regards to estrogen receptor binding .

Cellular Effects

This compound has several effects on various types of cells and cellular processes. It has been used to treat conditions such as vaginal dryness and estrogen deficiency conditions, such as vaginitis and vulvar itching . It has also shown potential to treat individuals with Th1-mediated autoimmune illnesses, including multiple sclerosis and rheumatoid arthritis .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It interacts with a target cell receptor, and when the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell and regulate gene transcription, leading to the formation of messenger RNA .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been found that the migration capacity of this compound was far stronger than that of estrone in soil .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, adult females exposed to this compound in utero had increased fertility and superior pregnancy outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways. The metabolism of estrogen, including this compound, takes place primarily in the liver through Phase I (hydroxylation) and Phase II (methylation and glucuronidation) pathways, which allow estrogen to be detoxified and excreted from the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The migration capacity of this compound was found to be far stronger than that of estrone in soil .

Subcellular Localization

It is known that many RNA binding proteins serve multiple functions within the cell, affecting mRNA splicing, polyadenylation, transport, localization, stability, and/or translation .

Propriétés

IUPAC Name |

4-[[(8R,9S,13S,14S,16R,17R)-16,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O6/c1-22-9-8-15-14-5-3-13(28-20(26)7-6-19(24)25)10-12(14)2-4-16(15)17(22)11-18(23)21(22)27/h3,5,10,15-18,21,23,27H,2,4,6-9,11H2,1H3,(H,24,25)/t15-,16-,17+,18-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGGODVYWMYRLA-TZVXGSHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40710292 | |

| Record name | 4-{[(16alpha,17beta)-16,17-Dihydroxyestra-1,3,5(10)-trien-3-yl]oxy}-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40710292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47575-61-1 | |

| Record name | 4-{[(16alpha,17beta)-16,17-Dihydroxyestra-1,3,5(10)-trien-3-yl]oxy}-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40710292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-Hydroxynaphthalen-2-yl)oxy]acetic acid](/img/structure/B588568.png)

![1,2,4-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,6-trichlorophenyl)phenoxy]phenyl]benzene](/img/structure/B588572.png)

![4,5-Dihydro-3H-[1,2]oxazolo[5,4,3-de]quinoline](/img/structure/B588574.png)